molecular formula C11H5Br2NO3 B13050395 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13050395
M. Wt: 358.97 g/mol
InChI Key: OJKDCWRWROIZKO-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-hazardous reagents and solvents, are often applied to ensure environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions . These reagents facilitate the formation of various derivatives of the compound.

Major Products Formed

The major products formed from these reactions include coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, and 3-aroylcoumarins . These products have significant applications in various fields.

Scientific Research Applications

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as monoamine oxidase and human leukocyte elastase, which play crucial roles in various biological processes . Additionally, its antioxidant properties contribute to its effectiveness in neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H5Br2NO3

Molecular Weight

358.97 g/mol

IUPAC Name

6,8-dibromo-7-methoxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H5Br2NO3/c1-16-10-7(12)3-5-2-6(4-14)11(15)17-9(5)8(10)13/h2-3H,1H3

InChI Key

OJKDCWRWROIZKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1Br)C#N)Br

Origin of Product

United States

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